

An In-depth Technical Guide to 4-Hydroxybut-2-enoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxybut-2-enoic acid

Cat. No.: B1220338

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and biological properties of **4-Hydroxybut-2-enoic acid**, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

4-Hydroxybut-2-enoic acid, also known as (E)-4-Hydroxycrotonic acid, is a hydroxy fatty acid and a notable analog of γ -Hydroxybutyric acid (GHB).^[1] Its chemical structure and key properties are summarized below.

Structure:

Table 1: Chemical and Physical Properties of **4-Hydroxybut-2-enoic Acid**

Property	Value	Source
CAS Number	24587-49-3	[1]
Molecular Formula	C ₄ H ₆ O ₃	[1]
Molecular Weight	102.09 g/mol	[2]
Melting Point	109 °C	[3]
Boiling Point (Predicted)	338.7 ± 25.0 °C	[3]
Density (Predicted)	1.271 ± 0.06 g/cm ³	[3]
pKa (Predicted)	4.31 ± 0.10	[4]
Solubility	Water: 200 g/L (25 °C) DMSO: <10.21 mg/ml	[3][4]

Spectral Data (Predicted)

While experimental spectra for **4-Hydroxybut-2-enoic acid** are not readily available in the cited literature, the following represents predicted spectral data based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

- -OH (alcohol): Broad singlet, chemical shift dependent on solvent and concentration.
- -CH₂-: Doublet of doublets.
- -CH=CH- (alkene): Two distinct multiplets, showing coupling to each other and the adjacent CH₂ group.
- -COOH (carboxylic acid): Broad singlet, typically downfield.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Four distinct signals are expected, corresponding to the four carbon atoms in different chemical environments.[5]
 - -CH₂-OH: Signal in the range of 60-70 ppm.

- -CH=CH- : Two signals in the alkene region (100-150 ppm).
- -COOH : Signal in the carboxylic acid region (170-180 ppm).

IR (Infrared) Spectroscopy:

- O-H stretch (alcohol and carboxylic acid): Broadband in the region of $3500\text{-}2500\text{ cm}^{-1}$.^[6]
- C=O stretch (carboxylic acid): Strong, sharp peak around 1700 cm^{-1} .^[6]
- C=C stretch (alkene): Peak around 1650 cm^{-1} .
- C-O stretch (alcohol and carboxylic acid): Peaks in the fingerprint region, typically between $1300\text{-}1000\text{ cm}^{-1}$.^[6]

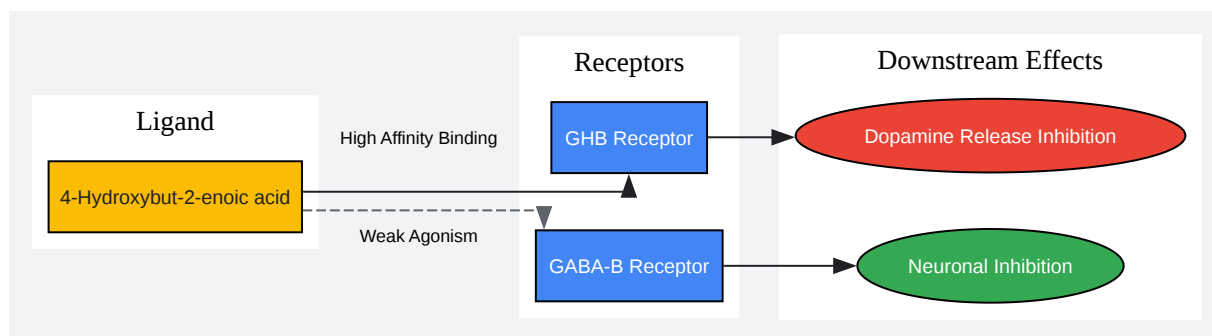
MS (Mass Spectrometry):

- Molecular Ion (M^+): A peak corresponding to the molecular weight (102.09 g/mol) would be expected.^[2]
- Fragmentation: Common fragmentation patterns would involve the loss of water ($M-18$), the carboxyl group ($M-45$), and cleavage of the carbon-carbon bonds.

Biological Activity and Signaling Pathway

4-Hydroxybut-2-enoic acid is recognized as a potent analog of γ -Hydroxybutyric acid (GHB).^[1] It exhibits a higher binding affinity for the GHB receptor than GHB itself and is considered a potential endogenous ligand.^{[1][4]} The mechanism of action for GHB involves a complex interplay between specific GHB receptors and GABAergic systems, particularly GABA-B receptors.^{[7][8]}

At pharmacological doses, GHB and its analogs can act as weak agonists at GABA-B receptors.^[9] They also bind to high-affinity GHB receptors, which are distributed in key brain regions like the hippocampus, cortex, and dopaminergic structures.^{[9][10]} The stimulation of GHB receptors can lead to a reduction in dopamine release, while interactions with the GABAergic system can have broader inhibitory effects on neuronal activity.^[10]



[Click to download full resolution via product page](#)

GHB Receptor Signaling Pathway

Experimental Protocols

Synthesis of (E)-4-hydroxybut-2-enoic acid

This protocol describes the synthesis of (E)-4-hydroxybut-2-enoic acid from ethyl (E)-4-bromobut-2-enoate.^[11]

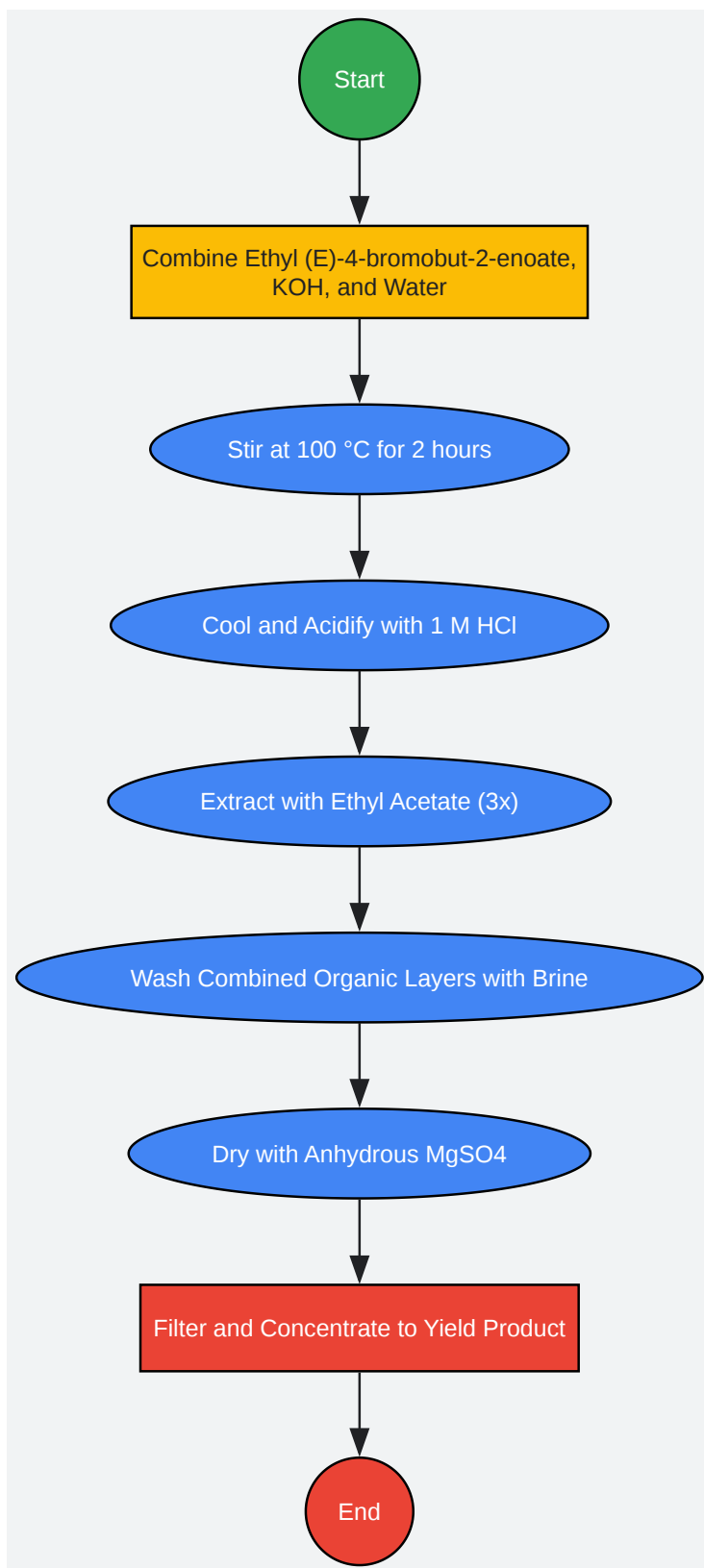
Materials:

- Ethyl (E)-4-bromobut-2-enoate (2 g, 10 mmol)
- Potassium hydroxide (KOH) (1.2 g, 21 mmol)
- Deionized water (10 mL)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)
- Round bottom flask

- Stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round bottom flask, add ethyl (E)-4-bromobut-2-enoate (2 g, 10 mmol), potassium hydroxide (1.2 g, 21 mmol), and deionized water (10 mL).
- Stir the reaction mixture at 100 °C for 2 hours.
- After 2 hours, cool the mixture to room temperature and acidify with 1 M HCl until the pH is acidic.
- Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO_4 .
- Filter the mixture and concentrate the filtrate to dryness using a rotary evaporator to yield the title compound.



[Click to download full resolution via product page](#)

Synthesis Workflow

Stability and Hazards

Stability: Information on the specific stability of **4-Hydroxybut-2-enoic acid** is limited in the provided search results. As a general consideration for a molecule with alcohol, alkene, and carboxylic acid functional groups, it should be stored in a cool, dry place away from strong oxidizing agents.

Hazards: Based on information for the related compound 4-Hydroxybut-2-ynoic acid, **4-Hydroxybut-2-enoic acid** may cause skin irritation, serious eye irritation, and respiratory irritation.[12] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-HYDROXY-BUT-2-ENOIC ACID | 24587-49-3 [chemicalbook.com]
- 2. 4-Hydroxybut-2-enoic acid | C₄H₆O₃ | CID 188975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethyl-4-hydroxybut-2-enoic acid | C₆H₁₀O₃ | CID 57121014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. consensus.app [consensus.app]
- 10. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-HYDROXY-BUT-2-ENOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. 4-Hydroxybut-2-ynoic acid | C₄H₄O₃ | CID 359297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxybut-2-enoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220338#4-hydroxybut-2-enoic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com